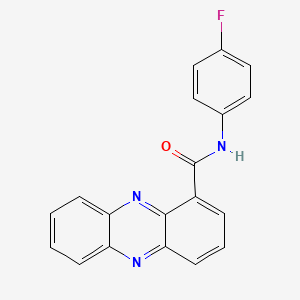
N-(4-Fluorphenyl)phenazin-1-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-fluorophenyl)phenazine-1-carboxamide” is a synthetic compound that belongs to the phenazine family. It is a molecule of interest extensively used in biomedical applications. Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens .
Synthesis Analysis
The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings .
Molecular Structure Analysis
Phenazines are nitrogen-containing heterocyclic pigments . They differ in their chemical and physical properties based on the type and position of functional groups present .
Chemical Reactions Analysis
The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, which suggests that psrA and rpeA are PCN biosynthesis repressors . The expression of phzI, phzR, and phzE was markedly increased in the psrA and rpeA double mutant than in psrA or rpeA mutant .
Physical And Chemical Properties Analysis
Phenazines are nitrogen-containing heterocyclic pigments . They have diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses . Their physicochemical properties, including their oxidation–reduction (redox) properties and their bright pigmentation and ability to change color with pH and redox state, are of significant interest .
Wissenschaftliche Forschungsanwendungen
Photodynamische Therapie (PDT) und antimikrobielle PDT (aPDT)
- Rolle von N-(4-Fluorphenyl)phenazin-1-carboxamid: Diese Verbindung hat sich als vielversprechender Photosensibilisator erwiesen. Bei Belichtung mit Licht der entsprechenden Wellenlänge erzeugt sie reaktive Sauerstoffspezies (ROS) in Zellen, was zum Zelltod führt. Forscher haben ihre Wirksamkeit bei der Krebsbehandlung und der mikrobiellen Kontrolle untersucht .
Fluoreszenz-Chemosensor für Metallionen
- Nachweis: Es kann Cd2+ und CN− Ionen nachweisen. Bemerkenswerterweise wurde es erfolgreich als Biomarker für den Nachweis von Cd2+ in lebenden Zellen und Zebrafischlarven demonstriert.
Antitumoraktivität
- Ziel: Es interagiert mit Topoisomerasen (I und II), Enzymen, die für topologische Veränderungen der DNA während der Zellteilung verantwortlich sind .
Biokontroll-Aktivität gegen Pilz-Phytopathogene
- Potenzial: Forscher untersuchen neuartige Bakterienstämme und Engineering-Strategien, um die PCN-Biosynthese für Biokontrollzwecke zu verbessern .
Trägersysteme und Nanoplattformen
- Effektive Abgabe: Mizellare Copolymere (z. B. Pluronic®) wurden als Trägersysteme zur Einarbeitung verschiedener PS, einschließlich Phenazine, verwendet. Diese Systeme erhalten die monomere Form der Verbindung für optimale PDT-Anwendungen .
Strategien zur Verbesserung der zellulären Aufnahme
- Optimierung der Wirksamkeit: Forscher haben Techniken untersucht, um die zelluläre Aufnahme von Phenazinen zu verbessern. Geeignete Einbringungsmethoden spielen eine entscheidende Rolle, um ihre Wirkung zu maximieren .
Zusammenfassend lässt sich sagen, dass this compound in der Phototherapie, der Metallionen-Detektion, der Antitumoraktivität und der Biokontrolle vielversprechend ist. Seine einzigartigen Eigenschaften inspirieren weiterhin innovative Forschung in verschiedenen wissenschaftlichen Bereichen. 🌟
Wirkmechanismus
Target of Action
N-(4-fluorophenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that has been found to have strong antagonistic properties against fungal phytopathogens . The primary targets of PCN are the fungal pathogens themselves, and it has been used as a lead molecule in the development of biocontrol agents .
Mode of Action
PCN interacts with its targets by inhibiting their growth and development . It has been suggested that PCN may cause cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH . These changes can inhibit the growth of the fungal pathogens and thus control their spread.
Biochemical Pathways
The biosynthesis of PCN involves several biochemical pathways. The chemical route for phenazines biosynthesis employs non-toxic chemicals and can yield high productivities in environmentally-friendly settings . The expression of certain genes, such as phzI, phzR, and phzE, has been found to be markedly increased in the biosynthesis of PCN .
Pharmacokinetics
It is known that the yield of pcn by certain bacterial strains can be quite high, reaching up to 42487 mg/L at 24 hours .
Result of Action
The result of PCN’s action is the inhibition of fungal phytopathogens. This is achieved through the various mechanisms mentioned above, including cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH . These effects can lead to the death of the fungal pathogens and thus control their spread.
Action Environment
The action of PCN can be influenced by various environmental factors. For instance, the yield of PCN can be increased by inactivating certain genes, suggesting that genetic factors can influence the production and efficacy of PCN . Furthermore, the use of environmentally-friendly settings for the biosynthesis of PCN can also enhance its yield .
Zukünftige Richtungen
The results evidence that P. chlororaphis HT66 could be modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives by metabolic engineering strategies . The potential of phenazines as a photosensitizer is reviewed as a practical guide to the future development of formulations that are effective for cancer treatment and microorganism control .
Biochemische Analyse
Biochemical Properties
This novel amidase catalyzes the hydrolysis of the amide bond of PCN to produce phenazine-1-carboxylic acid (PCA) . The Km and kcat values of PcnH for PCN were found to be 33.22 ± 5.70 μM and 18.71 ± 0.52 s −1, respectively .
Cellular Effects
N-(4-fluorophenyl)phenazine-1-carboxamide has been shown to have significant effects on various types of cells and cellular processes . It has been found to inhibit Rhizoctonia solani, a fungal phytopathogen, by causing cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH .
Molecular Mechanism
The molecular mechanism of action of N-(4-fluorophenyl)phenazine-1-carboxamide involves several key interactions with biomolecules. The enzyme PcnH initiates the degradation of PCN by catalyzing the hydrolysis of the amide bond to produce PCA . Other enzymes, such as PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine dioxygenase, are involved in the subsequent degradation steps of PCN .
Temporal Effects in Laboratory Settings
It is known that the enzymes involved in its degradation, such as PcnH, PCA 1,2-dioxygenase, and 1,2-dihydroxyphenazine dioxygenase, play crucial roles in its stability and degradation .
Metabolic Pathways
N-(4-fluorophenyl)phenazine-1-carboxamide is involved in several metabolic pathways. The degradation of PCN to PCA by the enzyme PcnH is the first step in these pathways . Subsequent steps involve the enzymes PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine dioxygenase .
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O/c20-12-8-10-13(11-9-12)21-19(24)14-4-3-7-17-18(14)23-16-6-2-1-5-15(16)22-17/h1-11H,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMRJTLMPKOCJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one](/img/structure/B2390838.png)
![Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate](/img/structure/B2390839.png)

![[1,1'-Biphenyl]-3,4'-diyldimethanol](/img/structure/B2390841.png)
![1-(3-chlorobenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2390843.png)
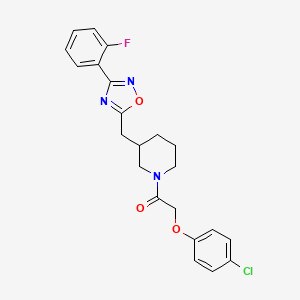
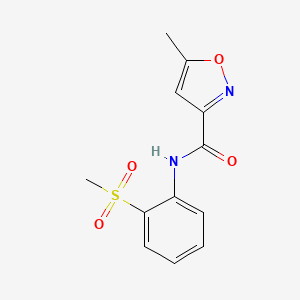
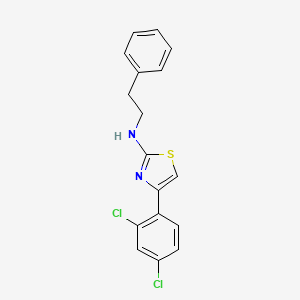

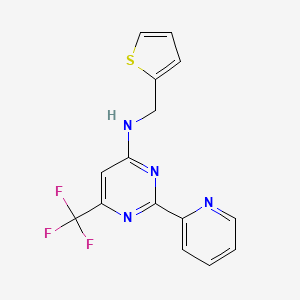
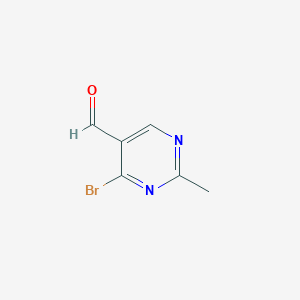
![Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate](/img/structure/B2390852.png)


